molecular formula C14H22N4S B14918897 1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

Cat. No.: B14918897
M. Wt: 278.42 g/mol
InChI Key: SPQHXFMRFHUKLU-UHFFFAOYSA-N
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Description

1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of a thiourea group (-CSNH-) attached to a 3,5-dimethylphenyl ring and a 4-methylpiperazin-1-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea typically involves the reaction of 3,5-dimethylphenyl isothiocyanate with 4-methylpiperazine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration or crystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions may require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and protein interactions.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

    Agriculture: The compound is investigated for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the aromatic and piperazine rings may interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(4-methylpiperazin-1-yl)thiourea
  • 1-(3,5-Dimethylphenyl)-3-(4-ethylpiperazin-1-yl)thiourea
  • 1-(3,5-Dimethylphenyl)-3-(4-methylpiperidin-1-yl)thiourea

Uniqueness

1-(3,5-Dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea is unique due to the presence of both 3,5-dimethylphenyl and 4-methylpiperazin-1-yl groups, which confer specific chemical and biological properties. The combination of these groups enhances the compound’s stability, binding affinity, and specificity for certain molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H22N4S

Molecular Weight

278.42 g/mol

IUPAC Name

1-(3,5-dimethylphenyl)-3-(4-methylpiperazin-1-yl)thiourea

InChI

InChI=1S/C14H22N4S/c1-11-8-12(2)10-13(9-11)15-14(19)16-18-6-4-17(3)5-7-18/h8-10H,4-7H2,1-3H3,(H2,15,16,19)

InChI Key

SPQHXFMRFHUKLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NN2CCN(CC2)C)C

Origin of Product

United States

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